molecular formula C20H22N2O3 B2926274 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide CAS No. 1421500-92-6

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2926274
CAS No.: 1421500-92-6
M. Wt: 338.407
InChI Key: VUBFHTJKXXLVTP-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide (Catalog Number: BQ93059) is a high-purity chemical compound with the CAS Registry Number 1421500-92-6 . Its molecular formula is C20H22N2O3, and it has a molecular weight of 338.4003 g/mol . This ethanediamide (oxalamide) derivative features a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl group linked to a 3-methylphenyl substituent. The core tetrahydronaphthalene (tetralin) scaffold present in this compound is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets. While specific pharmacological data for this exact molecule is limited, structural analogs based on the tetrahydronaphthalene framework have demonstrated significant research value. Notably, 4-anilidopiperidine derivatives incorporating a tetrahydronaphthalen-2yl-methyl moiety have been investigated as novel opioid ligands, showing high binding affinity and selectivity for the μ-opioid receptor (MOR) in preclinical studies . In a separate therapeutic area, tetrahydronaphthalene amide (THNA) analogs have emerged as a new class of ATP synthase inhibitors with potent activity against Mycobacterium tuberculosis , presenting a promising avenue for anti-tuberculosis drug discovery . This combination of a conformationally constrained tetrahydronaphthalene ring with a hydrogen-bonding hydroxy group and a diamide linker makes this compound a versatile intermediate or potential pharmacophore for research applications. It is suitable for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in neuroscience for pain research or in infectious disease for antimicrobial development. Researchers can utilize it as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-4-8-17(11-14)22-19(24)18(23)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFHTJKXXLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.

    Attachment of the Hydroxy Group:

    Formation of the Ethanediamide Linkage: The ethanediamide linkage is formed by reacting the hydroxy-tetrahydronaphthalene intermediate with an appropriate diamine, such as ethylenediamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring in the methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium dichromate in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthetic Method (Yield) Biological/Functional Relevance Reference
Target Compound : this compound C₂₁H₂₂N₂O₃ - 2-Hydroxy-tetrahydronaphthalenylmethyl
- 3-Methylphenyl-ethanediamide
365.5 Likely Pd-catalyzed coupling (N/A) Structural analog of enzyme inhibitors
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide C₁₇H₂₂N₂O₃ - Cyclohexenylmethyl
- 3-Methylphenyl-ethanediamide
302.4 (calculated) N/A Unknown (structural isomer)
Quinolinyl Oxamide Derivative (QOD) C₁₉H₁₇N₂O₄ - Benzodioxolyl
- Tetrahydroquinolinylethyl
337.3 (calculated) Multi-step amidation Falcipain inhibitor (antimalarial activity)
N-((1-(((R)-5-Acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide C₂₉H₃₉N₃O₂ - Acetamido-tetrahydronaphthalenylmethyl
- Piperidinylmethyl-phenylpropionamide
448.3 Acetylation of amine intermediate (72%) Neuropharmacological target (hypothetical)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ - Chlorophthalimidyl
- Phenyl
257.7 High-purity synthesis for polyimide monomers Polymer precursor (thermal stability)

Structural and Functional Insights

Backbone Modifications: The tetrahydronaphthalenyl group in the target compound (vs.

Amide Linkages :

  • The ethanediamide core is shared with QOD (), which inhibits falcipain. This suggests the target compound may also exhibit protease inhibition, though experimental validation is needed.
  • In contrast, phthalimide derivatives () lack the ethanediamide bridge, focusing instead on anhydride formation for polymer synthesis.

Synthetic Efficiency :

  • The target compound’s synthesis likely parallels methods for N-phenylpropionamide derivatives (), where Pd-mediated coupling achieves moderate yields (~72%). However, the absence of halogen or methoxy groups may simplify purification compared to chlorinated analogs ().

Physicochemical Properties

  • Molecular Weight : The target compound (365.5 g/mol) is heavier than QOD (337.3 g/mol) due to its extended tetrahydronaphthalenyl system. Higher molecular weight may reduce bioavailability but improve target affinity.
  • Polarity: The hydroxymethyl group in the target compound increases hydrophilicity relative to non-hydroxylated analogs (e.g., ).

Biological Activity

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide is a compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C22H25N2O2
Molecular Weight 351.45 g/mol

The structure features a tetrahydronaphthalene core with a hydroxyl group and an amide linkage, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Molecular Targets : The compound may interact with enzymes and receptors that play crucial roles in cellular signaling pathways.
  • Pathways Modulation : It appears to modulate pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to significant biological effects such as anti-inflammatory or anticancer activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo models.
  • Anticancer Properties : Preliminary data suggests it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.

1. Anti-inflammatory Studies

A study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

2. Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways.

3. Neuroprotective Research

Research utilizing neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and maintained mitochondrial function.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Intermediate : The starting material 2-hydroxy-1,2,3,4-tetrahydronaphthalene is reacted with an alkylating agent to introduce the methyl group.
  • Amidation Reaction : The resultant intermediate undergoes an amidation reaction with 3-methylphenyl ethylenediamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

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